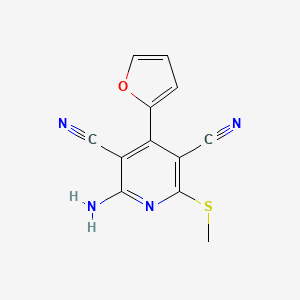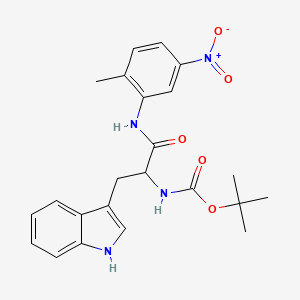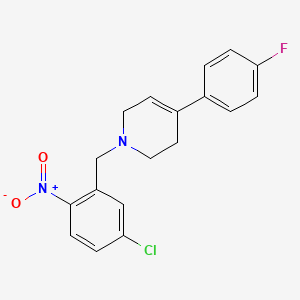
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. The compound is commonly referred to as CFT or WIN 35,428, and it is a potent dopamine reuptake inhibitor.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the inhibition of dopamine reuptake. The compound binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine are primarily related to its dopamine reuptake inhibition properties. The compound has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This can result in various physiological effects such as increased locomotor activity and reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency as a dopamine reuptake inhibitor and its potential use as a pharmaceutical agent. The limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. These include investigations into its potential use as a therapeutic agent for various neurological disorders, the development of new synthesis methods to improve yield and purity, and the exploration of its potential use in combination with other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to better understand the biochemical and physiological effects of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2,6-dichloro-3-nitropyridine with 4-fluorophenylmagnesium bromide. The resulting product is then reacted with 5-chloro-2-nitrobenzyl chloride to yield 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use as a pharmaceutical agent. The compound has been shown to have a high affinity for the dopamine transporter, making it a potent dopamine reuptake inhibitor. This property has led to investigations into the potential use of the compound for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-16-3-6-18(22(23)24)15(11-16)12-21-9-7-14(8-10-21)13-1-4-17(20)5-2-13/h1-7,11H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAJVEJMNAILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
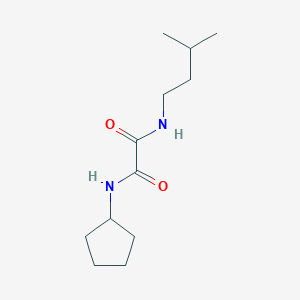
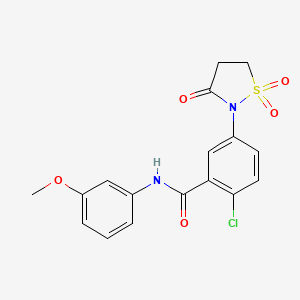
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)

